molecular formula C10H10Br2OS B14037760 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one

1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14037760
M. Wt: 338.06 g/mol
InChI Key: KQYLGJKFNNKFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one typically involves the bromination of 1-(4-methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its bromine and methylthio groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one include:

Properties

Molecular Formula

C10H10Br2OS

Molecular Weight

338.06 g/mol

IUPAC Name

1-bromo-1-(4-bromo-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-5,10H,1-2H3

InChI Key

KQYLGJKFNNKFET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)Br)SC)Br

Origin of Product

United States

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